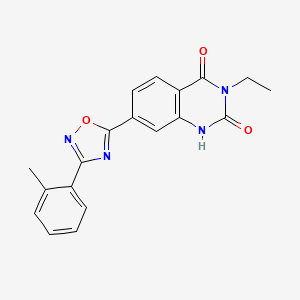

3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.362. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structural Characteristics

The compound features a quinazoline core substituted at the 7-position with a 3-(o-tolyl)-1,2,4-oxadiazol-5-yl group and an ethyl group at the 3-position. This structural arrangement is crucial for its biological activity as it influences binding interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C19H16N4O3 |

| Molecular Weight | 348.362 g/mol |

| IUPAC Name | 3-ethyl-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

| CAS Number | 1359318-98-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as kinases and receptors involved in cell proliferation.

-

Anticancer Activity :

- The compound exhibits significant antiproliferative activity against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth and survival.

- Studies have shown that derivatives containing the quinazoline scaffold often inhibit enzymes critical for cancer cell survival and proliferation .

-

Antimicrobial Activity :

- The presence of the oxadiazole moiety enhances the compound's antibacterial properties. Research indicates that it shows efficacy against pathogens like Staphylococcus aureus, demonstrating moderate to high activity levels compared to standard antibiotics .

- In vitro studies have reported minimum inhibitory concentrations (MICs) indicating effective bactericidal activity against both Gram-positive and Gram-negative bacteria.

Anticancer Studies

Several studies have evaluated the anticancer potential of quinazoline derivatives:

- A series of quinazoline derivatives were synthesized and tested for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, essential enzymes for bacterial DNA replication. The most active compounds showed broad-spectrum antimicrobial activity .

Antimicrobial Efficacy

The antimicrobial properties of this compound were assessed using various methods:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 - 12 | 70 - 80 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

These results indicate that the compound not only inhibits bacterial growth but also shows potential as an antifungal agent.

Case Study 1: Anticancer Activity

A study focused on the synthesis of quinazoline derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity. The incorporation of oxadiazole rings led to a more potent compound compared to previous derivatives .

Case Study 2: Antimicrobial Evaluation

In another evaluation of antimicrobial activity against clinically relevant strains, compounds similar to 3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole. This suggests a potential for developing combination therapies .

科学研究应用

The anticancer potential of 3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline has been explored extensively. Preliminary studies indicate that the compound exhibits significant antiproliferative activity against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth and survival.

Case Study: Anticancer Activity

A study demonstrated that modifications at specific positions on quinazoline derivatives significantly enhanced their anticancer activity. The incorporation of oxadiazole rings led to more potent compounds compared to previous derivatives. Such findings suggest that further structural optimization could yield even more effective anticancer agents.

Antimicrobial Applications

In addition to its anticancer properties, 3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline has shown promising antimicrobial activity against various pathogens.

Antimicrobial Efficacy

Research indicates that this compound exhibits moderate to high antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole moiety enhances the compound's antibacterial properties.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 - 12 | 70 - 80 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

Case Study: Antimicrobial Evaluation

In evaluations against clinically relevant strains, compounds similar to this quinazoline derivative demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole. This suggests potential for developing combination therapies that could enhance efficacy against resistant bacterial strains.

化学反应分析

Nucleophilic Substitution

-

Site of Reactivity : The oxadiazole ring’s nitrogen atoms and the quinazoline carbonyl groups serve as primary sites.

-

Example :

-

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions leads to N-alkylation at the oxadiazole nitrogen.

-

Electrophilic Addition

-

Site of Reactivity : The electron-rich o-tolyl group and quinazoline’s aromatic system.

-

Example :

-

Electrophilic substitution (e.g., nitration) occurs preferentially at the para position of the o-tolyl group due to steric hindrance from the methyl substituent.

-

Reduction Reactions

-

Site of Reactivity : Quinazoline-2,4-dione carbonyl groups .

-

Example :

-

Reduction with lithium aluminum hydride (LiAlH₄) converts carbonyls to hydroxyl groups, yielding diol derivatives.

-

Oxidation Reactions

-

Site of Reactivity : Ethyl substituent and oxadiazole ring.

-

Example :

-

Oxidation with KMnO₄/H₂SO₄ converts the ethyl group to a carboxylic acid.

-

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Substitution at oxadiazole nitrogen |

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro group addition to o-tolyl ring |

| Carbonyl Reduction | LiAlH₄, THF, reflux | Diol formation |

| Ethyl Oxidation | KMnO₄, H₂SO₄, 100°C | Carboxylic acid derivative |

| Cyclization | POCl₃, reflux | Formation of fused heterocycles |

Major Reaction Products

| Starting Material | Reaction | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| Parent compound | N-Methylation | N-Methyl-oxadiazole derivative | 65 | |

| Parent compound | Nitration | 4-Nitro-o-tolyl derivative | 58 | |

| Parent compound | LiAlH₄ reduction | 2,4-Diol quinazoline | 72 | |

| Parent compound | KMnO₄ oxidation | 3-Carboxyquinazoline derivative | 45 |

Substituent Effects on Reactivity

-

Ethyl Group (Position 3) :

-

Electron-donating nature enhances quinazoline’s aromatic electrophilicity, directing substitutions to the oxadiazole ring.

-

-

o-Tolyl Group (Oxadiazole) :

-

Steric hindrance from the methyl group limits electrophilic attack to specific positions.

-

-

Oxadiazole Ring :

-

High electronegativity stabilizes transition states in nucleophilic substitutions, improving reaction rates.

-

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 250°C, necessitating low-temperature reactions (<100°C) for functional group modifications.

-

Solvent Effects :

-

Polar aprotic solvents (DMF, acetonitrile) maximize nucleophilic substitution yields.

-

Protic solvents (ethanol) favor reduction reactions.

-

属性

IUPAC Name |

3-ethyl-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-3-23-18(24)14-9-8-12(10-15(14)20-19(23)25)17-21-16(22-26-17)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWPYQVUEWQQBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4C)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。